molecular formula C24H28N6O6 B14656098 Cbz-Pyr-His-Pro-NH2 CAS No. 42533-70-0

Cbz-Pyr-His-Pro-NH2

Cat. No.: B14656098
CAS No.: 42533-70-0
M. Wt: 496.5 g/mol
InChI Key: VVZBDIKHLRQTLN-FHWLQOOXSA-N
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Description

Cbz-Pyr-His-Pro-NH2 is a synthetic peptide compound that includes a carboxybenzyl (Cbz) protecting group, pyrrole (Pyr), histidine (His), and proline (Pro) with an amide (NH2) group at the end. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Pyr-His-Pro-NH2 typically involves the stepwise coupling of amino acids using protecting groups to prevent unwanted side reactions. The carboxybenzyl (Cbz) group is commonly used to protect the amino group of histidine during the synthesis. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods.

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: Attach the first amino acid (Proline) to a solid resin.

      Step 2: Deprotect the amino group of Proline.

      Step 3: Couple the next amino acid (Histidine) using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

      Step 4: Repeat the deprotection and coupling steps for Pyrrole and Cbz-protected Histidine.

      Step 5: Cleave the peptide from the resin and remove the protecting groups using catalytic hydrogenation (Pd-C, H2).

  • Solution-Phase Synthesis

      Step 1: Protect the amino group of Histidine with the Cbz group.

      Step 2: Couple the protected Histidine with Proline using a coupling reagent like DCC.

      Step 3: Add Pyrrole to the dipeptide using similar coupling conditions.

      Step 4: Remove the Cbz protecting group using catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Cbz-Pyr-His-Pro-NH2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd-C, sodium borohydride (NaBH4)

    Substitution: NaOCH3, methanesulfonyl chloride (MsCl)

Major Products

    Oxidation: Oxidized derivatives of the peptide.

    Reduction: Deprotected peptide with free amino groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cbz-Pyr-His-Pro-NH2 has various applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and as a model compound for studying peptide reactions.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications due to its stability and bioactivity.

    Industry: Used in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Cbz-Pyr-His-Pro-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability during synthesis, while the peptide sequence (Pyr-His-Pro) can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Cbz-Gly-His-Pro-NH2: Similar structure but with glycine instead of pyrrole.

    Cbz-Pyr-His-Ala-NH2: Similar structure but with alanine instead of proline.

Uniqueness

Cbz-Pyr-His-Pro-NH2 is unique due to the presence of the pyrrole group, which can provide additional reactivity and binding properties compared to other similar peptides.

Properties

CAS No.

42533-70-0

Molecular Formula

C24H28N6O6

Molecular Weight

496.5 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C24H28N6O6/c25-21(32)18-7-4-10-29(18)23(34)17(11-16-12-26-14-27-16)28-22(33)19-8-9-20(31)30(19)24(35)36-13-15-5-2-1-3-6-15/h1-3,5-6,12,14,17-19H,4,7-11,13H2,(H2,25,32)(H,26,27)(H,28,33)/t17-,18-,19-/m0/s1

InChI Key

VVZBDIKHLRQTLN-FHWLQOOXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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